6-(4-Ethylthiophenyl)picolinic acid 6-(4-Ethylthiophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 887982-60-7
VCID: VC11700855
InChI: InChI=1S/C14H13NO2S/c1-2-18-11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
SMILES: CCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol

6-(4-Ethylthiophenyl)picolinic acid

CAS No.: 887982-60-7

Cat. No.: VC11700855

Molecular Formula: C14H13NO2S

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Ethylthiophenyl)picolinic acid - 887982-60-7

Specification

CAS No. 887982-60-7
Molecular Formula C14H13NO2S
Molecular Weight 259.33 g/mol
IUPAC Name 6-(4-ethylsulfanylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C14H13NO2S/c1-2-18-11-8-6-10(7-9-11)12-4-3-5-13(15-12)14(16)17/h3-9H,2H2,1H3,(H,16,17)
Standard InChI Key XARAFSQHPWUIFI-UHFFFAOYSA-N
SMILES CCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Canonical SMILES CCSC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O

Introduction

6-(4-Ethylthiophenyl)picolinic acid, with the CAS number 887982-60-7, is a synthetic organic compound. Its chemical formula is C14H13NO2S, and its molecular weight is approximately 259.328 g/mol . This compound is a derivative of picolinic acid, which is known for its role in various biochemical processes and as a precursor for the synthesis of pharmaceuticals and other organic compounds.

Synthesis and Preparation

While specific synthesis methods for 6-(4-Ethylthiophenyl)picolinic acid are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from simpler aromatic precursors. These processes typically include coupling reactions, such as Suzuki or Heck reactions, to attach the thiophenyl moiety to the picolinic acid backbone.

Biological Activity and Potential Applications

Although specific biological activity data for 6-(4-Ethylthiophenyl)picolinic acid is not readily available, compounds with similar structures have shown potential in various biological contexts. For example, derivatives of picolinic acid have been explored for their antimicrobial, anti-inflammatory, and antioxidant properties. The presence of a thiophenyl group could enhance these properties or introduce new biological activities, such as interactions with enzymes or receptors.

Research Findings and Future Directions

Given the limited specific research on 6-(4-Ethylthiophenyl)picolinic acid, future studies should focus on its synthesis optimization, biological screening, and potential applications in pharmaceuticals or materials science. The compound's unique structure suggests it could be a valuable intermediate for synthesizing more complex molecules with specific biological activities.

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